2-(naphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound that features a naphthalene ring, a thiophene ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups are introduced through electrophilic aromatic substitution reactions.
Synthesis of the Pyrazine Derivative: The pyrazine ring is synthesized through condensation reactions involving appropriate precursors.
Coupling Reaction: The naphthalene and pyrazine derivatives are coupled using a suitable linker, often through amide bond formation.
Introduction of the Thiophene Ring: The thiophene ring is introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(naphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-1-yl)-N-(pyrazin-2-yl)methyl)acetamide
- 2-(naphthalen-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide
- 2-(naphthalen-1-yl)-N-((3-(pyridin-2-yl)pyrazin-2-yl)methyl)acetamide
Uniqueness
2-(naphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-20(13-16-7-3-6-15-5-1-2-8-17(15)16)24-14-18-21(23-11-10-22-18)19-9-4-12-26-19/h1-12H,13-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAHJVDKVIYANG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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